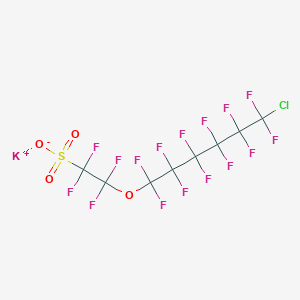
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate is a chemical compound known for its unique structure and properties. It consists of a potassium cation (K+) and an anionic molecule with a long perfluorinated carbon chain. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate perfluorinated precursors.
Chlorination: The perfluorinated compound undergoes chlorination to introduce the chlorine atom at the desired position.
Sulfonation: The chlorinated compound is then subjected to sulfonation, where a sulfonic acid group is introduced.
Neutralization: The sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Chlorination and Sulfonation: Large quantities of perfluorinated compounds are chlorinated and sulfonated using industrial reactors.
Purification: The resulting product is purified through distillation or crystallization to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can also undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research into its potential use in drug delivery systems is ongoing.
Industry: It is employed in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism by which Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The perfluorinated chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery and membrane studies.
Comparison with Similar Compounds
Similar Compounds
- Potassium perfluorooctanesulfonate (PFOS)
- Potassium perfluorobutanesulfonate (PFBS)
- Potassium perfluorohexanesulfonate (PFHxS)
Uniqueness
Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct chemical properties compared to other perfluorinated sulfonates. This uniqueness makes it particularly valuable in specialized applications where other compounds may not be as effective.
Properties
CAS No. |
73606-19-6 |
|---|---|
Molecular Formula |
C8ClF16KO4S |
Molecular Weight |
570.67 g/mol |
IUPAC Name |
potassium;2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonate |
InChI |
InChI=1S/C8HClF16O4S.K/c9-5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)29-7(22,23)8(24,25)30(26,27)28;/h(H,26,27,28);/q;+1/p-1 |
InChI Key |
OWQCHLFKOGVODW-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


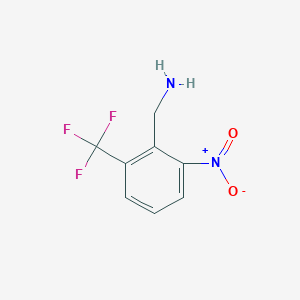


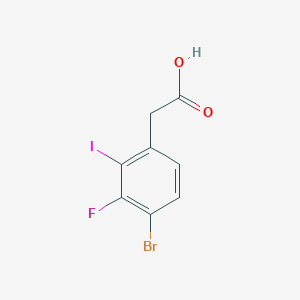
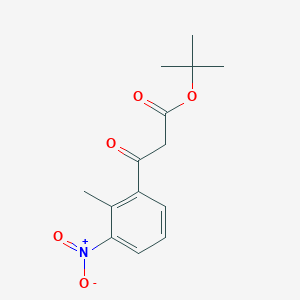




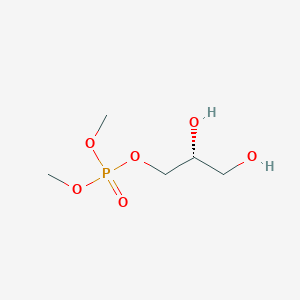

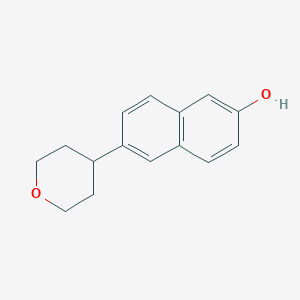
![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)
